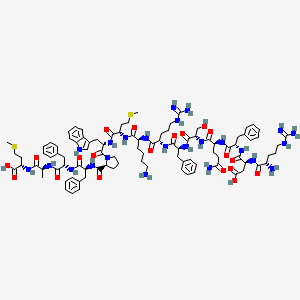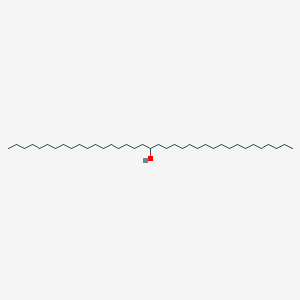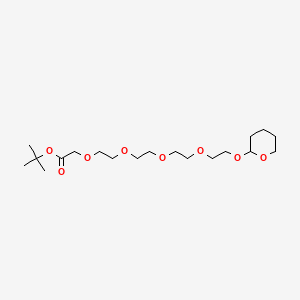![molecular formula C26H38N7O12PS B11932218 1-[(2R,3R,4R,5R)-4-({[(2S,3S,5S)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy({[(isopropoxycarbonyl)oxy]methyl}sulfanyl)phosphoryl}oxy)-5-ethyl-3-methoxyoxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B11932218.png)
1-[(2R,3R,4R,5R)-4-({[(2S,3S,5S)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy({[(isopropoxycarbonyl)oxy]methyl}sulfanyl)phosphoryl}oxy)-5-ethyl-3-methoxyoxolan-2-yl]-1,3-diazinane-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Inarigivir soproxil, also known as SB9200, is a novel oral modulator of innate immunity. It is primarily investigated for its antiviral properties, particularly against hepatitis B virus infections. The compound activates viral sensor proteins, such as retinoic acid-inducible gene I and nucleotide-binding oligomerization domain-containing protein 2, which in turn stimulate interferon-mediated antiviral immune responses in virus-infected cells .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of inarigivir soproxil involves multiple steps, starting from the preparation of its core structure, followed by the introduction of various functional groups. The synthetic route typically includes:
Formation of the core structure: This involves the reaction of specific starting materials under controlled conditions to form the core structure of inarigivir soproxil.
Functional group introduction: Various functional groups are introduced through a series of reactions, including nucleophilic substitution, esterification, and phosphorylation.
Purification and isolation: The final compound is purified using techniques such as chromatography and crystallization to obtain inarigivir soproxil in its pure form
Industrial Production Methods
Industrial production of inarigivir soproxil follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key steps include:
Scaling up reactions: Reactions are scaled up using industrial reactors and optimized conditions to ensure high yield and purity.
Process optimization: Parameters such as temperature, pressure, and reaction time are optimized to maximize efficiency.
Quality control: Rigorous quality control measures are implemented to ensure the final product meets industry standards
化学反応の分析
Types of Reactions
Inarigivir soproxil undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert inarigivir soproxil into reduced forms with different properties.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups on the compound
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution reagents: Such as alkyl halides and acyl chlorides
Major Products Formed
The major products formed from these reactions include various derivatives of inarigivir soproxil with modified functional groups, which can exhibit different biological activities and properties .
科学的研究の応用
Inarigivir soproxil has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying antiviral agents and their mechanisms of action.
Biology: Investigated for its role in modulating innate immune responses and its effects on viral infections.
Medicine: Explored as a potential therapeutic agent for treating hepatitis B virus infections and other viral diseases.
Industry: Utilized in the development of antiviral drugs and as a reference compound in pharmaceutical research .
作用機序
Inarigivir soproxil exerts its effects by activating viral sensor proteins, such as retinoic acid-inducible gene I and nucleotide-binding oligomerization domain-containing protein 2. These proteins detect viral components and trigger interferon-mediated antiviral immune responses. The activation of these pathways leads to the production of antiviral cytokines and the inhibition of viral replication .
類似化合物との比較
Inarigivir soproxil is unique compared to other antiviral compounds due to its dual mechanism of action, targeting both retinoic acid-inducible gene I and nucleotide-binding oligomerization domain-containing protein 2. Similar compounds include:
Tenofovir alafenamide: Another antiviral agent used for treating hepatitis B virus infections.
Entecavir: A nucleoside analog with potent antiviral activity against hepatitis B virus.
Pegylated interferon alpha: An injectable antiviral agent that stimulates the immune system to attack the virus
Inarigivir soproxil stands out due to its oral administration and its ability to modulate innate immunity, making it a promising candidate for antiviral therapy .
特性
分子式 |
C26H38N7O12PS |
|---|---|
分子量 |
703.7 g/mol |
IUPAC名 |
[[(2S,3S,5S)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-[(2R,3R,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-2-ethyl-4-methoxyoxolan-3-yl]oxyphosphoryl]sulfanylmethyl propan-2-yl carbonate |
InChI |
InChI=1S/C26H38N7O12PS/c1-5-15-20(21(39-4)24(44-15)32-7-6-17(35)31-25(32)36)45-46(38,47-12-40-26(37)42-13(2)3)41-9-16-14(34)8-18(43-16)33-11-30-19-22(27)28-10-29-23(19)33/h10-11,13-16,18,20-21,24,34H,5-9,12H2,1-4H3,(H2,27,28,29)(H,31,35,36)/t14-,15+,16-,18-,20+,21+,24+,46?/m0/s1 |
InChIキー |
VMDKICCZWKJSHV-OLTNJDQQSA-N |
異性体SMILES |
CC[C@@H]1[C@H]([C@H]([C@@H](O1)N2CCC(=O)NC2=O)OC)OP(=O)(OC[C@H]3[C@H](C[C@H](O3)N4C=NC5=C(N=CN=C54)N)O)SCOC(=O)OC(C)C |
正規SMILES |
CCC1C(C(C(O1)N2CCC(=O)NC2=O)OC)OP(=O)(OCC3C(CC(O3)N4C=NC5=C(N=CN=C54)N)O)SCOC(=O)OC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(8R,11S,13R,14R,17R)-17-(1,1-difluoroprop-2-ynyl)-17-hydroxy-13-methyl-11-[4-(2,4,6-trimethylphenyl)phenyl]-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B11932139.png)
![tert-butyl N-[(2S)-1-[[(1S)-2-[(2S,4S)-4-amino-2-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate;hydrochloride](/img/structure/B11932145.png)

![sodium;N-[4-[(2R)-2-[[(2R)-2-(methoxycarbonylamino)-3-phenylpropanoyl]amino]-2-(2-thiophen-2-yl-1,3-thiazol-4-yl)ethyl]phenyl]sulfamate](/img/structure/B11932153.png)




![3-Chlorosulfonyl-4-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate;5-chlorosulfonyl-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate](/img/structure/B11932183.png)
![(1S,9S,13R)-1,13-dimethyl-10-prop-2-enyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol;hydrochloride](/img/structure/B11932191.png)
![(Z)-4-[(1R,2R,13R,15S)-7-[(2E)-3,7-dimethylocta-2,6-dienyl]-6,8-dihydroxy-17,17-dimethyl-5-(3-methylbut-2-enyl)-10,14-dioxo-3,16-dioxapentacyclo[11.4.1.02,11.02,15.04,9]octadeca-4,6,8,11-tetraen-15-yl]-N-(2-ethoxyethyl)-2-methylbut-2-enamide](/img/structure/B11932199.png)

![2-[2-[2-[2-[4-[[4-[2-[5-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]ethyl]-2-fluorophenoxy]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]-N-[[9-ethyl-7-(4-methylthiophen-2-yl)carbazol-3-yl]methyl]ethanamine](/img/structure/B11932211.png)
